1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine
Description
The compound 1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine features a piperazine core substituted with a 3-chlorophenyl group and a sulfonyl-linked 2-methyl-5-(4-methyl-1,3-thiazol-2-yl)thienyl moiety. This structure combines aromatic, heterocyclic, and sulfonamide components, which are common in bioactive molecules targeting neurological or antiproliferative pathways.
Properties
IUPAC Name |
3-(2-fluorophenyl)-1-[[3-(2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15FN4O4S/c1-30-17-9-5-2-6-13(17)20-24-18(31-25-20)12-26-16-10-11-32-19(16)21(28)27(22(26)29)15-8-4-3-7-14(15)23/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQOHUIDBUGDLIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC=CC=C5F)SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(3-Chlorophenyl)-4-{[2-methyl-5-(4-methyl-1,3-thiazol-2-yl)-3-thienyl]sulfonyl}piperazine is a complex organic compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological activity, and therapeutic potential, supported by data tables and case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from commercially available precursors. The key steps include the formation of the thiazole and thienyl moieties, which are critical for the biological activity of the final product.
Biological Activity
The biological activity of this compound has been evaluated in various studies, highlighting its potential as an antibacterial and anticancer agent.
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. For instance, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to established antibiotics such as vancomycin. A study reported an MIC of 2 µg/mL against S. aureus, indicating strong antibacterial potential .
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Staphylococcus aureus | 2 | Vancomycin | 2 |
| Escherichia coli | 4 | Ampicillin | >64 |
| Salmonella typhi | 8 | Ciprofloxacin | 1 |
Anticancer Activity
In vitro studies have demonstrated that the compound possesses anticancer properties, particularly against colon cancer cell lines such as Caco-2. The introduction of specific substituents on the thiazole ring significantly enhances its cytotoxicity, with some derivatives showing IC50 values in the low micromolar range .
Enzyme Inhibition
The compound has also been investigated for its ability to inhibit various enzymes. Notably, it has shown activity against acetylcholinesterase (AChE) and urease, making it a candidate for further development in treating conditions like Alzheimer's disease and infections caused by urease-producing bacteria.
| Enzyme | IC50 (µM) | Reference Compound | IC50 (µM) |
|---|---|---|---|
| Acetylcholinesterase | 5.14 | Donepezil | 0.5 |
| Urease | 2.14 | Thiourea | 21.25 |
Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
- Antimicrobial Study : A study conducted on a series of synthesized piperazine derivatives, including our compound of interest, demonstrated broad-spectrum antibacterial activity with a focus on resistant strains .
- Cytotoxicity Assessment : In vitro cytotoxicity tests against various cancer cell lines revealed that modifications to the thiazole structure significantly impacted the compound's efficacy. The most effective derivatives were those with electron-withdrawing groups that enhanced interaction with cellular targets .
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiophene derivatives exhibit significant antimicrobial properties. Studies have shown that related compounds demonstrate antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives displayed minimum inhibitory concentrations (MIC) as low as 12.5 µg/mL against Staphylococcus aureus and Escherichia coli.
Anticancer Activity
The anticancer potential of thiophene-containing compounds has been extensively studied. In vitro evaluations revealed that similar compounds exhibited cytotoxic effects against various cancer cell lines, including prostate cancer (PC-3) cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Related Compounds
Neuropharmacological Effects
Piperazine derivatives have shown potential in treating neurodegenerative diseases by inhibiting acetylcholinesterase activity. This suggests their utility in developing drugs for conditions such as Alzheimer's disease.
Antitubercular Activity
A series of piperazine derivatives were synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis. Some compounds displayed IC50 values ranging from 1.35 to 2.18 µM, indicating strong antitubercular activity.
Neuropharmacological Studies
In a study focusing on piperazine derivatives, it was found that modifications in their structure could significantly enhance anticonvulsant properties. The interaction with neurotransmitter receptors plays a crucial role in modulating neuronal excitability.
Pharmacokinetics
The pharmacokinetic profile of this compound is influenced by its piperazine structure, which typically enhances solubility and bioavailability. Studies on similar compounds indicate favorable absorption characteristics and metabolic stability.
Comparison with Similar Compounds
Target Compound
- Core : Piperazine.
- Substituents :
- N1 : 3-Chlorophenyl group.
- N4 : Sulfonyl group linked to a 2-methylthienyl ring and a 4-methylthiazole.
Analog 1: 1-((4-Substituted Phenyl)Sulfonyl)Piperazines ()
- Core : Piperazine.
- Substituents :
- N1 : Varied aryl groups (e.g., 4-nitrophenyl).
- N4 : Sulfonyl group coupled to tetrazole-thiol via S-alkylation.
- Synthesis : Reacting piperazine with aryl sulfonyl chlorides, followed by S-alkylation with tetrazole-thiols .
- Contrast : The target compound replaces the tetrazole with a thienyl-thiazole group, which may improve lipophilicity and π-π stacking interactions.
Analog 2: 1-[4-(4-Chlorophenyl)-1,3-Thiazol-2-yl]-4-Methylpiperazine ()
- Core : Piperazine.
- Substituents :
- N1 : 4-Chlorophenyl-thiazole.
- N4 : Methyl group.
- Key Features : Simpler structure lacking the sulfonyl-thienyl linkage.
Analog 3: CAS 303150-12-1 ()
- Core : Piperazine.
- Substituents :
- N1 : 4-(4-Chlorophenyl)-1,3-thiazol-2-yl.
- N4 : 3-Chloro-5-(trifluoromethyl)pyridinyl.
- Key Features : Dual heterocyclic substituents (thiazole and pyridine).
- Contrast : The target’s thienyl-thiazole-sulfonyl group provides a conjugated system distinct from the pyridine-thiazole combination, which may influence electronic properties and binding kinetics .
Antiproliferative Activity ()
- Tetrazole-Piperazine Sulfonamides : Demonstrated preliminary antiproliferative activity against cancer cell lines. The tetrazole moiety may act as a bioisostere for carboxylic acids, enhancing cellular uptake .
- Target Compound : The thienyl-thiazole group could modulate activity through enhanced DNA intercalation or kinase inhibition, though experimental validation is needed.
Neurological Targets ()
- Arylpiperazines with Thiophene/Thiazole : Compounds like 1-(2-thiazolyl)piperazine derivatives show affinity for serotonin (5-HT) and dopamine receptors. The thiazole ring’s nitrogen atoms facilitate hydrogen bonding with receptors .
- Target Compound : The 4-methylthiazole and thienyl groups may synergistically improve receptor selectivity, similar to dual-substituted analogs in .
Physicochemical Properties
Computational and Structural Characterization
- Software Tools: SHELX (): Widely used for crystallographic refinement of similar sulfonyl piperazines.
- Key Findings : Thienyl-thiazole-sulfonyl groups in the target likely exhibit distinct electron-withdrawing effects compared to simpler aryl sulfonates, influencing charge distribution and reactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
